

# A Technical Guide to the Discovery and Synthesis of Finasteride and its Analogs

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fenesterin.*

Cat. No.: B12294856

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Finasteride, a potent 5 $\alpha$ -reductase inhibitor. It details the seminal research that led to its development, outlines various synthetic pathways, and presents key quantitative data on its efficacy and pharmacokinetics. Furthermore, this guide explores the landscape of Finasteride analogs, discussing their synthesis and structure-activity relationships. Detailed experimental protocols for both chemical synthesis and biological assays are provided to facilitate further research and development in this critical therapeutic area.

## Discovery and Development of Finasteride

The journey to the discovery of Finasteride began with the study of a rare genetic condition. In the 1970s, Dr. Julianne Imperato-McGinley's research on male pseudohermaphrodites in the Dominican Republic revealed a deficiency in the enzyme 5 $\alpha$ -reductase.<sup>[1][2]</sup> These individuals exhibited normal male internal reproductive structures but had ambiguous external genitalia at birth. A key observation was their small prostate glands and lack of male pattern baldness in adulthood.<sup>[1]</sup> This pivotal finding highlighted the crucial role of dihydrotestosterone (DHT), a metabolite of testosterone converted by 5 $\alpha$ -reductase, in the development of these conditions.

This research caught the attention of Dr. P. Roy Vagelos at Merck, who recognized the therapeutic potential of inhibiting 5 $\alpha$ -reductase to treat benign prostatic hyperplasia (BPH) and androgenetic alopecia.<sup>[1]</sup> This led to a targeted drug discovery program that ultimately identified Finasteride (formerly MK-906) as a potent and specific inhibitor of the type II and III 5 $\alpha$ -reductase isoenzymes.<sup>[3][4]</sup> Finasteride was patented in 1984 and received FDA approval for the treatment of BPH under the brand name Proscar in 1992, followed by approval for male pattern hair loss as Propecia in 1997.<sup>[3]</sup>

## Mechanism of Action

Finasteride exerts its therapeutic effects by selectively inhibiting the 5 $\alpha$ -reductase enzyme, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).<sup>[3][4][5]</sup> By blocking this conversion, Finasteride significantly reduces circulating and tissue levels of DHT.<sup>[6]</sup> This reduction in DHT leads to a decrease in the androgenic stimulation of the prostate gland, resulting in a reduction in prostate volume and improvement in urinary flow in patients with BPH.<sup>[7][8][9]</sup> In the context of androgenetic alopecia, lowering scalp DHT levels helps to halt the miniaturization of hair follicles and can lead to hair regrowth.<sup>[6][10]</sup>

## Signaling Pathway of Testosterone and DHT

The following diagram illustrates the conversion of testosterone to DHT and its subsequent action on target cells.



[Click to download full resolution via product page](#)**Figure 1:** Testosterone to DHT Signaling Pathway.

## Synthesis of Finasteride

Several synthetic routes for Finasteride have been developed, with the most common starting materials being progesterone or 3-oxo-4-androstene-17 $\beta$ -carboxylic acid.[\[4\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Synthesis from 3-oxo-4-androstene-17 $\beta$ -carboxylic acid

A common and efficient synthesis of Finasteride starts from 3-oxo-4-androstene-17 $\beta$ -carboxylic acid. The key steps involve the formation of the A-ring lactam and subsequent introduction of the double bond.

### Step 1: Oxidative Cleavage of 3-oxo-4-androstene-17 $\beta$ -carboxylic acid

- Dissolve 3-oxo-4-androstene-17 $\beta$ -carboxylic acid in a suitable solvent such as tert-butanol.  
[\[4\]](#)[\[11\]](#)
- Add a solution of potassium permanganate (KMnO<sub>4</sub>) and sodium periodate (NaIO<sub>4</sub>) to the reaction mixture.[\[4\]](#)[\[11\]](#)
- Reflux the mixture until the reaction is complete, monitored by thin-layer chromatography (TLC).
- Cool the reaction mixture and quench with a reducing agent (e.g., sodium bisulfite).
- Extract the product with an organic solvent, wash, dry, and concentrate to yield the seco-acid intermediate.

### Step 2: Lactam Formation

- Dissolve the seco-acid intermediate in a high-boiling point solvent like ethylene glycol.
- Add ammonia (NH<sub>3</sub>) and heat the reaction mixture.[\[4\]](#)[\[11\]](#)
- Monitor the reaction by TLC until the starting material is consumed.

- Cool the mixture and precipitate the product by adding water.
- Filter, wash, and dry the solid to obtain 3-oxo-4-aza-5 $\alpha$ -androstane-17 $\beta$ -carboxylic acid.

#### Step 3: Amidation

- Activate the carboxylic acid group of the lactam intermediate. A common method is to convert it to the acid chloride using thionyl chloride (SOCl<sub>2</sub>) in the presence of a catalyst like dimethylformamide (DMF) in an aprotic solvent such as pyridine at low temperature (-7°C).  
[\[14\]](#)
- After allowing the reaction to warm to room temperature, add tert-butylamine and a catalyst like dimethylaminopyridine (DMAP).  
[\[14\]](#)
- Stir the reaction mixture for several hours until the amidation is complete.
- Work up the reaction by adding water and extracting the product with an organic solvent.
- Purify the crude product by chromatography or recrystallization to obtain N-(tert-butyl)-3-oxo-4-aza-5 $\alpha$ -androstane-17 $\beta$ -carboxamide.

#### Step 4: Dehydrogenation

- Dissolve the amide intermediate in a suitable solvent like chlorobenzene.
- Add a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA).  
[\[4\]](#)  
[\[11\]](#)
- Reflux the mixture until the reaction is complete.
- Cool the reaction and purify the product by column chromatography to yield Finasteride.

## Workflow for Finasteride Synthesis



[Click to download full resolution via product page](#)

**Figure 2:** General Workflow for Finasteride Synthesis.

## Finasteride Analogs

The success of Finasteride has spurred the development of numerous analogs with the aim of improving potency, selectivity, and pharmacokinetic properties. Research has focused on modifications at various positions of the steroid nucleus.

One notable analog is Dutasteride, which is a dual inhibitor of both type I and type II 5 $\alpha$ -reductase. This broader spectrum of activity results in a more profound suppression of DHT levels compared to Finasteride.

Other synthetic efforts have explored modifications of the C-17 side chain and the A-ring to investigate structure-activity relationships (SAR). For instance, the synthesis of 3-tetrazolo steroidal analogs has yielded compounds with potent 5 $\alpha$ -reductase inhibitory activity.[\[15\]](#)

## Quantitative Data

**Table 1: 5 $\alpha$ -Reductase Inhibitory Activity of Finasteride and Analogs**

| Compound                                        | 5 $\alpha$ -Reductase Isozyme | IC50 (nM)            | Reference(s)         |
|-------------------------------------------------|-------------------------------|----------------------|----------------------|
| Finasteride                                     | Type 1                        | 453                  | <a href="#">[15]</a> |
| Type 2                                          | 40                            | <a href="#">[15]</a> |                      |
| Dutasteride                                     | Type 1 & 2                    | 4.8                  | <a href="#">[16]</a> |
| Compound 14 (3-tetrazolo-3,5-pregnadien-20-one) | Type 1                        | 547                  | <a href="#">[15]</a> |
| Type 2                                          | 15.6                          | <a href="#">[15]</a> |                      |

**Table 2: Pharmacokinetic Properties of Finasteride**

| Parameter             | Value                                  | Reference(s)         |
|-----------------------|----------------------------------------|----------------------|
| Bioavailability       | ~65%                                   | <a href="#">[17]</a> |
| Protein Binding       | ~90%                                   | <a href="#">[17]</a> |
| Elimination Half-life | 5-6 hours (adults), >8 hours (elderly) | <a href="#">[18]</a> |
| Metabolism            | Hepatic (CYP3A4)                       | <a href="#">[18]</a> |
| Excretion             | Feces (57%), Urine (39%)               | <a href="#">[18]</a> |

**Table 3: Clinical Efficacy of Finasteride**

| Indication                               | Parameter                                     | Treatment                                    |                       | Duration                                | Reference(s)                            |
|------------------------------------------|-----------------------------------------------|----------------------------------------------|-----------------------|-----------------------------------------|-----------------------------------------|
|                                          |                                               | Group<br>(Finasteride<br>)                   | Placebo<br>Group      |                                         | )                                       |
| Androgenetic Alopecia                    | Change in Hair Count (1-inch diameter circle) | +107 hairs (1 year), +138 hairs (2 years)    | Progressive hair loss | 2 years                                 | <a href="#">[6]</a>                     |
| Total Hair Count (1 cm <sup>2</sup> )    | +17.3 hairs                                   | -                                            | 48 weeks              | <a href="#">[5]</a>                     |                                         |
| Anagen Hair Count (1 cm <sup>2</sup> )   | +27.0 hairs                                   | -                                            | 48 weeks              | <a href="#">[5]</a>                     |                                         |
| Benign Prostatic Hyperplasia             | Prostate Volume Reduction                     | 14% - 22.7%                                  | No significant change | 6 months - 5 years                      | <a href="#">[7]</a> <a href="#">[8]</a> |
| Improvement in Maximum Urinary Flow Rate | +1.42 mL/s -<br>+2.3 mL/s                     | No significant change                        | 6 months - 5 years    | <a href="#">[7]</a> <a href="#">[8]</a> |                                         |
| Total Urinary Symptom Score              | 30%                                           | Significant decrease (less than Finasteride) | 6 months              | <a href="#">[7]</a>                     |                                         |

## Experimental Protocols for Biological Assays

### In Vitro 5 $\alpha$ -Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of testosterone to DHT by the 5 $\alpha$ -reductase enzyme.

- Enzyme Preparation: Prepare a crude enzyme extract from a suitable source, such as rat liver or prostate microsomes, or use commercially available recombinant human 5 $\alpha$ -reductase.[19][20]
- Reaction Mixture: In a microplate well, combine the following in a suitable buffer (e.g., Tris-HCl, pH 7.0):
  - Enzyme preparation
  - Test compound at various concentrations (dissolved in a suitable solvent like DMSO)
  - NADPH (cofactor)
  - Radiolabeled testosterone (e.g., [ $^3$ H]-testosterone) or a non-radiolabeled substrate.[19]
- Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 10-60 minutes). [20]
- Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).
- Product Separation and Detection:
  - Radiolabeled Substrate: Separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the amount of radiolabeled DHT using a scintillation counter.
  - Non-radiolabeled Substrate: Quantify the amount of DHT produced using liquid chromatography-mass spectrometry (LC-MS).[21]
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor). Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Workflow for 5 $\alpha$ -Reductase Inhibition Assay

[Click to download full resolution via product page](#)

**Figure 3:** Workflow for In Vitro 5α-Reductase Inhibition Assay.

## Conclusion

The discovery of Finasteride represents a landmark achievement in medicinal chemistry, born from astute clinical observation and targeted drug design. Its synthesis has been refined over

the years to improve efficiency and reduce environmental impact. The ongoing exploration of Finasteride analogs continues to provide valuable insights into the structure-activity relationships of 5 $\alpha$ -reductase inhibitors, paving the way for the development of next-generation therapeutics for androgen-dependent conditions. This guide serves as a foundational resource for researchers dedicated to advancing this important field.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Finasteride in the treatment of clinical benign prostatic hyperplasia: A systematic review of randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on synthesis of fuiasteride [journal11.magtechjournal.com]
- 5. Finasteride increases anagen hair in men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Finasteride in the treatment of men with androgenetic alopecia. Finasteride Male Pattern Hair Loss Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic effects of finasteride in benign prostatic hyperplasia: a randomized double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of finasteride is maintained in patients with benign prostatic hyperplasia treated for 5 years. The North American Finasteride Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of finasteride therapy for benign prostatic hyperplasia: results of a 2-year randomized controlled trial (the PROSPECT study). PROscar Safety Plus Efficacy Canadian Two year Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Finasteride for hair loss: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]

- 12. CN101531698A - Synthesis technology of finasteride - Google Patents [patents.google.com]
- 13. Method for synthesizing finasteride - Eureka | Patsnap [eureka.patsnap.com]
- 14. US5670643A - Method for preparing finasteride - Google Patents [patents.google.com]
- 15. Synthesis and biological evaluation of 3-tetrazolo steroidal analogs: Novel class of 5 $\alpha$ -reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. researchgate.net [researchgate.net]
- 21. Isolation and HPLC Quantitative Determination of 5 $\alpha$ -Reductase Inhibitors from *Tectona grandis* L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Discovery and Synthesis of Finasteride and its Analogs]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12294856#discovery-and-synthesis-of-finasteride-and-its-analogs>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)